(S,R)-Noscapine

antitussive chronic cough tussometry

Researchers need reference-grade (S,R)-Noscapine with documented stereochemistry and validated polypharmacology-not generic antitussives or tubulin agents. This phthalideisoquinoline alkaloid enables mechanistically precise studies impossible with codeine or paclitaxel. • **Distinct mechanism:** Increases microtubule pause time (Kd 144 ± 1.0 µM) without altering polymer mass-ideal for mitotic checkpoint imaging • **Quantified variability:** 2.8-fold CYP2C9 clearance difference enables powered PK studies with genotype stratification • **Non-opioid antitussive:** 30 mg matches codeine 60 mg efficacy, zero respiratory depression or abuse liability High-purity parent compound for SAR benchmarking or clinical comparator use. Supplied with analytical data.

Molecular Formula C22H23NO7
Molecular Weight 413.4 g/mol
Cat. No. B12822451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R)-Noscapine
Molecular FormulaC22H23NO7
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3
InChIInChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18-/m0/s1
InChIKeyAKNNEGZIBPJZJG-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S,R)-Noscapine Compound Class and Baseline


(S,R)-Noscapine is a phthalideisoquinoline alkaloid derived from the opium poppy that is structurally and pharmacologically distinct from other opium alkaloids; it lacks sedative and addictive properties [1]. It is widely used as an oral antitussive agent via σ-receptor agonism and is under investigation as a microtubule-targeting anticancer agent in phase-I/II clinical trials for leukemia and lymphoma [2]. Unlike conventional microtubule-targeting agents, noscapine alters microtubule dynamics without significantly affecting total polymer mass [3].

Workflow Microtubule kinetics study fit
Endpoint Cough-suppression endpoint research
PK Context CYP2C9 pharmacogenomic study context
Reference Noscapinoid SAR baseline reference

(S,R)-Noscapine Generic Substitution Risks


Generic substitution among in-class antitussives or microtubule-targeting agents is scientifically unsound because (S,R)-noscapine possesses a unique polypharmacology profile that cannot be reproduced by codeine, dextromethorphan, paclitaxel, or colchicine. Its pharmacokinetic handling is governed by a profound hepatic first-pass effect and CYP2C9 genotype-dependent clearance with quantified three-fold inter-phenotype variability [1]. Simultaneously, its tubulin-binding mechanism is categorically different: it induces kinetic stabilization by increasing microtubule pause time rather than altering polymer mass, a property absent in nocodazole (depolymerizer) or paclitaxel (polymer stabilizer) [2]. These orthogonal differentiators—stereoselective metabolism coupled with non-polymer-altering tubulin dynamics—mean that substituting a structurally or mechanistically similar compound will yield fundamentally different in vivo exposure and target engagement outcomes [3].

CYP2C9 clearance variability Genotype-dependent clearance may shift exposure across phenotypes, limiting direct pharmacokinetic substitution.
Mechanism divergence Microtubule pause-time modulation differs fundamentally from depolymerizers (nocodazole) and stabilizers (paclitaxel); pharmacodynamic profile may not transfer.
Polypharmacology mismatch Stereoselective metabolism and non-polymer-altering tubulin dynamics are not reproduced by codeine, dextromethorphan or taxanes.

(S,R)-Noscapine Comparative Evidence Guide


Antitussive Efficacy vs. Codeine and Dextromethorphan

In a double-blind, randomized crossover study in patients with chronic stable cough due to bronchial carcinoma, tuberculosis, or COPD, noscapine (30 mg) significantly reduced cough frequency compared to placebo (p < 0.01) and produced greater reduction of cough intensity than codeine 20 mg and codeine 30 mg (p < 0.001) [1]. Noscapine was equally well tolerated but more neutral psychologically compared to dextromethorphan, which showed psychotropic central nervous effects [1].

Cough suppression
Head-to-head
Noscapine 30 mg reduced cough intensity more than codeine 20/30 mg (p<0.001); frequency reduction comparable to codeine 60 mg and dextromethorphan 20 mg.
Supports cough-suppression endpoint context
Chronic cough crossover study; tussometry
antitussive chronic cough tussometry clinical pharmacology

CYP2C9 Genotype-Stratified Clearance

A 2024 semi-mechanistic population pharmacokinetic study in 48 healthy volunteers quantified noscapine clearance across CYP2C9 genotype-predicted phenotypes [1]. Apparent clearance values were: extensive metabolizers (CYP2C9*1/*1 and *1/*9) 958 ± 548 L/h; intermediate metabolizers with activity score 1.5 (CYP2C9*1/*2) 531 ± 304 L/h; poor metabolizers and intermediate metabolizers with activity score 1.0 (CYP2C9*1/*3, *2/*3, *3/*3) 343 ± 197 L/h [1]. The three-compartment model with liver compartment incorporation confirmed a profound hepatic first-pass effect [1].

CYP2C9 clearance
Reported
Extensive metabolizers: 958 ± 548 L/h; Intermediate (AS 1.5): 531 ± 304 L/h; Poor / IM (AS 1.0): 343 ± 197 L/h (2.8-fold range).
Supports pharmacogenomic PK study context
48 volunteers; oral 50 mg; popPK model
pharmacokinetics CYP2C9 pharmacogenomics population PK modeling

Tubulin Binding Affinity vs. Analogues

The parent compound (S,R)-noscapine binds tubulin with a dissociation constant (Kd) of 144 ± 1.0 µM, measured via fluorescence quenching [1]. Third-generation analogue N-(3-bromobenzyl) noscapine (6f) exhibits ~4-fold higher binding affinity with Kd of 38 ± 4.0 µM, while first-generation clinical candidate EM011 (9-bromonoscapine) has intermediate affinity at 54 ± 9.1 µM [1]. In porcine brain tubulin assays, noscapine Kd values range from 265 to 425 µM depending on tubulin isotype composition [2].

Tubulin binding Kd
Head-to-head
Parent noscapine Kd 144 ± 1.0 µM; EM011 54 ± 9.1 µM; 6f 38 ± 4.0 µM (~4-fold tighter).
Supports noscapinoid SAR baseline context
Fluorescence quenching; recombinant tubulin
tubulin binding microtubule dynamics Kd anticancer

CYP2C9 and CYP3A4 Inhibition Profile

Kinetic analysis of noscapine inhibition of CYP450 isoforms reveals a noncompetitive inhibition of CYP2C9 with Ki = 8.8 µM and competitive inhibition of CYP3A4 with Ki = 5.2 µM [1]. In human liver microsomes, noscapine inhibited CYP2C9-mediated (S)-warfarin hydroxylation competitively with Ki = 4.6 ± 0.4 µM, and in recombinant CYP2C9.1 with Ki = 1.0 ± 0.1 µM [2]. Time-dependent inhibition (TDI) was observed for both isoforms, explaining the clinically documented noscapine-warfarin interaction that elevates INR [1].

CYP inhibition Ki
Class-level
CYP2C9 Ki 8.8 µM (noncompetitive), HLM 4.6 µM; CYP3A4 Ki 5.2 µM (competitive). Time-dependent inhibition observed.
Supports drug-drug interaction risk context
HLM & recombinant CYP; warfarin probe
CYP inhibition drug-drug interaction warfarin Ki

Microtubule Dynamics vs. Paclitaxel and Nocodazole

In living mammalian cells, noscapine increases the time microtubules spend in a paused state without significantly altering total polymer mass, leading to mitotic arrest and apoptosis [1]. This mechanism is categorically distinct from nocodazole, which depolymerizes microtubules (IC50 = 1.8 ± 0.04 µM for polymerization inhibition), and from paclitaxel, which hyper-stabilizes microtubules by promoting polymerization [2]. Noscapine's subtle kinetic stabilization suppresses microtubule dynamic instability while preserving the overall microtubule network, a property linked to its reduced neurotoxicity profile compared to polymer mass-altering agents [3].

Microtubule dynamics
Class-level
Increases microtubule pause time; preserves total polymer mass. Contrasts with paclitaxel (polymer stabilization) and nocodazole (depolymerization).
Supports microtubule kinetics research context
Live mammalian cell assays; mitotic arrest
microtubule dynamics mitotic arrest tubulin cancer

Selective Cytotoxicity vs. Doxorubicin

Noscapine and papaverine demonstrate selective cytotoxicity on cancer cell lines compared to doxorubicin, which shows unselective cytotoxic effects on both malignant and non-malignant cell lines [1]. Noscapine induced apoptosis in T47D and HT29 cancer cells but did not exhibit cytotoxic effects on noncancerous NIH-3T3 cells [1]. This contrasts with doxorubicin, a standard chemotherapeutic, which lacks this discrimination between cancerous and normal cells [1].

Cytotoxicity selectivity
Head-to-head
Apoptosis in T47D and HT29 cancer cells; no cytotoxicity on NIH-3T3 noncancerous fibroblasts. Doxorubicin showed non-selective cytotoxicity.
Supports cell-model selectivity endpoint review
In vitro panel; cancer vs normal cells
selective cytotoxicity cancer normal cells apoptosis

(S,R)-Noscapine Application Scenarios


CYP2C9-Guided PK/PD Studies

Investigators designing pharmacokinetic studies should utilize (S,R)-noscapine in protocols requiring CYP2C9 genotype stratification. The quantified 2.8-fold clearance difference between extensive and poor metabolizers [1] enables a priori sample size calculations and dose-adjustment strategies. This application is particularly relevant for studies evaluating noscapine in oncology where inter-individual exposure variability could confound efficacy readouts. The availability of a robust population PK model with liver compartment first-pass effect characterization provides a validated framework for clinical trial simulation [1].

Non-Polymer-Altering Microtubule Stabilization

For researchers investigating mitotic checkpoint activation without gross microtubule depolymerization or hyper-stabilization, (S,R)-noscapine offers a unique tool compound. Its mechanism—increasing microtubule pause time while preserving total polymer mass [2]—contrasts sharply with nocodazole (depolymerizer) and paclitaxel (stabilizer). This property enables dissection of dynamic instability parameters without the confounding effects of polymer mass changes, making noscapine ideal for live-cell imaging studies of kinetochore tension and spindle assembly checkpoint signaling [2].

Opioid-Free Antitussive Comparator Studies

Clinical researchers evaluating antitussive efficacy should select (S,R)-noscapine as an active comparator or primary intervention when the study design requires exclusion of opioid-related adverse effects (sedation, respiratory depression, abuse liability). Evidence shows noscapine 30 mg achieves cough frequency reduction comparable to codeine 60 mg and dextromethorphan 20 mg [3] while maintaining a neutral psychological profile and absence of respiratory depression [3]. This makes noscapine suitable for studies in vulnerable populations or protocols requiring chronic administration.

Noscapinoid SAR Reference Standard

Medicinal chemistry programs developing novel noscapine analogues require the parent compound (S,R)-noscapine as an essential reference standard for structure-activity relationship (SAR) benchmarking. The well-characterized tubulin binding Kd of 144 ± 1.0 µM [4] serves as the baseline against which analogue binding improvements are quantified. Procurement of high-purity (S,R)-noscapine is critical for reproducible screening assays evaluating antiproliferative activity across cancer cell line panels, where parent compound IC50 values typically range from 45.8-59.3 µM [5].

Application
Selection Property
Validation Focus
CYP2C9 pharmacogenomic PK research
CYP2C9 genotype-dependent clearance variability
Population PK model interpretation
Microtubule pause-time kinetics research
Pause-time modulation without polymer mass change
Live-cell imaging and checkpoint signaling endpoints
Cough-suppression comparator research
Non-opioid antitussive mechanism via σ-receptor
Cough-frequency and intensity endpoint monitoring
Noscapinoid SAR reference standard
Parent tubulin-binding affinity baseline
Analogue binding improvement benchmarking
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